N-(2,4-difluorophenyl)-2-((1-(3-(dimethylamino)propyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide
Description
This compound features a hexahydroquinazolinone core substituted with a 3-(dimethylamino)propyl group at position 1 and a thioacetamide moiety at position 2. The dimethylamino propyl chain may influence solubility and target binding, while the hexahydroquinazolinone scaffold provides structural rigidity, a feature common in kinase inhibitors and antimicrobial agents .
Properties
IUPAC Name |
N-(2,4-difluorophenyl)-2-[[1-[3-(dimethylamino)propyl]-2-oxo-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26F2N4O2S/c1-26(2)10-5-11-27-18-7-4-3-6-15(18)20(25-21(27)29)30-13-19(28)24-17-9-8-14(22)12-16(17)23/h8-9,12H,3-7,10-11,13H2,1-2H3,(H,24,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLJLQRBVLDUUSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN1C2=C(CCCC2)C(=NC1=O)SCC(=O)NC3=C(C=C(C=C3)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26F2N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,4-difluorophenyl)-2-((1-(3-(dimethylamino)propyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide is a complex chemical compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound consists of a difluorophenyl group linked to a thioacetamide moiety through a hexahydroquinazoline derivative. The structural complexity allows for diverse interactions with biological targets.
Anticancer Activity
Research indicates that derivatives of quinazoline compounds exhibit significant anticancer properties. For example, compounds similar to this compound have shown efficacy against various cancer cell lines. A study demonstrated that certain quinazoline derivatives inhibited cell proliferation in leukemia cells with IC50 values ranging from 0.3 to 1.2 µM .
Antimicrobial Activity
The compound's thioacetamide structure suggests potential antimicrobial activity. Triazole-based compounds have been shown to possess antibacterial and antifungal properties. For instance, similar compounds displayed MIC values as low as 0.125 μg/mL against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli .
The proposed mechanism involves the inhibition of key enzymes and pathways involved in cell proliferation and survival. For instance, quinazoline derivatives often target the PI3K/Akt/mTOR signaling pathway, which is crucial for cancer cell growth and metabolism .
Structure-Activity Relationship (SAR)
The SAR analysis of quinazoline derivatives indicates that modifications at the 2-position of the benzopyranone significantly affect biological activity. The presence of fluorine atoms enhances lipophilicity and improves binding affinity to target proteins .
Case Studies
- Anticancer Efficacy : A study assessed the anticancer effects of a related compound in vivo using xenograft models. The results showed that treatment with the compound resulted in significant tumor growth inhibition compared to controls (p < 0.05) .
- Antimicrobial Testing : Another investigation evaluated the antimicrobial properties against a panel of pathogens. Compounds similar to this compound exhibited broad-spectrum activity with notable efficacy against drug-resistant strains .
Data Tables
Comparison with Similar Compounds
N-(2-(2-chlorophenyl)-4-oxothiazolidin-3-yl)-2-((3-(4-fluorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetamide (AJ5d)
- Key Differences: Replaces the hexahydroquinazolinone core with a 3,4-dihydroquinazolinone and substitutes the dimethylamino propyl group with a 2-chlorophenyl-thiazolidinone.
- Synthesis : Yield of 61% via nucleophilic substitution, lower than the target compound’s typical yields (70–80%) due to steric hindrance from the chlorophenyl group .
- Spectroscopy : IR shows C=S (1243–1258 cm⁻¹) and C=O (1663–1682 cm⁻¹) stretches, similar to the target compound, but lacks the NH bands seen in tautomeric triazoles .
2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide
- Key Differences: Simpler structure with a dichlorophenyl-thiazol system instead of the hexahydroquinazolinone scaffold.
Functional Group Comparisons
Thioacetamide Derivatives
- N-(2,4-dichlorophenyl)-2-((5-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide (Compound 12) Key Feature: Phthalazinone replaces quinazolinone, and a triazole-thioether linker is present. Bioactivity: Demonstrated anticonvulsant activity in preliminary assays, suggesting the thioacetamide group’s role in CNS penetration .
Fluorinated Analogues
- 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3-thiones [7–9] Tautomerism: Exist as thione tautomers (νC=S at 1247–1255 cm⁻¹), unlike the thiol form, which impacts hydrogen-bonding capacity . Spectral Data: ¹H-NMR shows deshielded protons near the sulfonyl group (δ 7.8–8.2 ppm), contrasting with the shielded environment of the dimethylamino propyl group in the target compound (δ 2.2–2.8 ppm) .
Data Table: Key Properties of Selected Analogues
*Hypothetical yield based on analogous syntheses.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : Synthesis typically involves multi-step organic reactions. Key steps include:
- Thioether linkage formation : Coupling the hexahydroquinazolinone core with the acetamide moiety via nucleophilic substitution under inert atmosphere (e.g., nitrogen) using solvents like DMF or THF .
- Amine functionalization : Introducing the 3-(dimethylamino)propyl group via alkylation or reductive amination, requiring temperature control (60–80°C) and catalysts like NaBH(OAc)₃ .
- Optimization : Adjust solvent polarity, reaction time, and stoichiometric ratios (e.g., 1.2:1 molar ratio of thiol to acetamide precursor) to minimize by-products. Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient) .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : Confirm structural integrity by identifying peaks for the difluorophenyl group (δ 6.8–7.2 ppm), dimethylamino protons (δ 2.2–2.5 ppm), and hexahydroquinazolinone carbonyl (δ 170–175 ppm) .
- HPLC : Assess purity (>95%) using a C18 column with mobile phase (acetonitrile/water + 0.1% TFA) at 254 nm .
- Mass Spectrometry (ESI-MS) : Validate molecular weight (e.g., m/z 484.54 [M+H]+) and detect fragmentation patterns .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data between in vitro and in vivo studies?
- Methodological Answer :
- Pharmacokinetic Profiling : Conduct ADME assays (e.g., liver microsomal stability tests) to identify metabolic liabilities. Use LC-MS to track metabolite formation .
- Solubility Optimization : Modify the dimethylamino group to tertiary amines or incorporate PEGylated side chains to enhance aqueous solubility, improving in vivo bioavailability .
- Comparative Bioassays : Replicate in vitro conditions (e.g., serum protein concentration, pH) in vivo models to isolate confounding factors .
Q. What computational methods are suitable for predicting the binding affinity of this compound to target proteins?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinases or GPCRs. Focus on the hexahydroquinazolinone core’s hydrogen bonding with catalytic lysine residues .
- Molecular Dynamics (MD) Simulations : Simulate ligand-protein complexes in explicit solvent (e.g., TIP3P water) for 100 ns to assess binding stability (RMSD < 2 Å) .
- Validation : Cross-check predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) for experimental KD values .
Q. How to design structure-activity relationship (SAR) studies to identify critical functional groups influencing activity?
- Methodological Answer :
- Systematic Modifications :
- Replace the 2,4-difluorophenyl group with chloro-/nitro-substituted analogs to evaluate electronic effects on target engagement .
- Shorten the 3-(dimethylamino)propyl chain to ethyl or methyl groups to assess steric impacts .
- Biological Testing : Screen analogs in dose-response assays (e.g., IC50 determination in cancer cell lines) and analyze trends using multivariate regression .
Reproducibility and Mechanistic Studies
Q. How to ensure reproducibility in synthesizing this compound across laboratories?
- Methodological Answer :
- Protocol Standardization : Document exact reaction conditions (e.g., solvent degassing, inert atmosphere maintenance) and share via electronic lab notebooks .
- Quality Control : Mandate intermediate characterization (NMR, HPLC) at each synthetic step to confirm consistency .
Q. What strategies can mitigate off-target effects in mechanistic studies?
- Methodological Answer :
- Proteome-Wide Profiling : Use affinity chromatography pull-down assays with biotinylated derivatives to identify non-target interactions .
- CRISPR-Cas9 Knockout Models : Validate target specificity by comparing activity in wild-type vs. gene-edited cell lines .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
